molecular formula C28H26N4O5 B1474145 Fmoc-tyr-ala-diazomethylketone CAS No. 205763-22-0

Fmoc-tyr-ala-diazomethylketone

Cat. No. B1474145
CAS RN: 205763-22-0
M. Wt: 498.5 g/mol
InChI Key: RYXAYZBFIBMXRV-GKVSMKOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-tyr-ala-diazomethylketone (Fmoc-TADM) is a novel chemical reagent that has been developed for use in peptide synthesis and protein modification. It is a derivative of diazomethylketone (DMK) and is used to modify the side-chain of tyrosine residues in peptides and proteins. Fmoc-TADM is a powerful reagent that can be used to modify proteins in a variety of ways, including site-specific protein labeling, protein-protein cross-linking, and protein-DNA cross-linking. In addition, Fmoc-TADM can be used to introduce chemical modifications to proteins, such as the addition of fluorophores or other small molecules, which can be used to study protein structure and function.

Scientific Research Applications

Inhibition of Cathepsins

Fmoc-Tyr-Ala-diazomethylketone is known to inhibit cathepsins B, L, and S . Cathepsins are proteases (enzymes that break down proteins) and have been implicated in a variety of diseases, including cancer and cardiovascular disease. Therefore, inhibitors of these enzymes could have potential therapeutic applications.

Peptide Synthesis

Fmoc-Tyr-Ala-diazomethylketone can be used in Fmoc solid-phase peptide synthesis (SPPS) . Fmoc SPPS is a method of choice for peptide synthesis due to its rapid adoption by non-chemists as biologists realised they could quickly prepare peptides suitable for antibody production using inexpensive machines and avoid the use of anhydrous hydrogen fluoride (HF) .

Biomedical Applications

Fmoc-derivatives, such as Fmoc-Tyr-Ala-diazomethylketone, have been used to create self-supporting hydrogels . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-derivatives of series K, including Fmoc-Tyr-Ala-diazomethylketone, have shown potential for tissue engineering . They can form rigid hydrogels that fully support cell adhesion, survival, and duplication .

Peptide-Based Biomaterials

Fmoc-Tyr-Ala-diazomethylketone can be used in the creation of peptide-based biomaterials . The rapidly emerging field of peptide-based biomaterials has further stimulated demand .

Post-Translational Modification

Fmoc-Tyr-Ala-diazomethylketone can be used in post-translational modification . The deprotection conditions of Fmoc chemistry are compatible with modified peptides, such as phosphorylated and glycosylated peptides .

Future Directions

: PubChem: Fmoc-tyr-ala-diazomethylketone : GlpBio: Fmoc-Tyr-Ala-diazomethylketone : S929444 | smolecule

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O5/c1-17(26(34)15-30-29)31-27(35)25(14-18-10-12-19(33)13-11-18)32-28(36)37-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,15,17,24-25,33H,14,16H2,1H3,(H,31,35)(H,32,36)/t17-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXAYZBFIBMXRV-GKVSMKOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-tyr-ala-diazomethylketone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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